

Comprehensive Application Notes and Protocols: Butenafine-Loaded Nanosponges for Topical Antifungal Therapy

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Compound Focus: Butenafine Hydrochloride

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Introduction and Rationale

Butenafine hydrochloride is a potent benzylamine antifungal agent with superior fungicidal activity compared to other antifungal drugs like terbinafine. It acts by **inhibiting fungal squalene epoxidase**, disrupting ergosterol synthesis in fungal cell membranes. However, its therapeutic potential is limited by **poor aqueous solubility** and low permeability across the stratum corneum, resulting in suboptimal bioavailability when administered conventionally. **Nanosponge technology** presents an innovative approach to overcome these limitations by encapsulating butenafine within a porous, polymeric network at the nanoscale, enabling enhanced solubility, sustained release, and improved skin permeation. These nanosponges can be incorporated into **topical gel formulations** for easier application and enhanced residence time at the infection site, potentially revolutionizing the treatment of superficial fungal infections like dermatophytoses. The following application notes provide detailed protocols for the preparation, characterization, and evaluation of butenafine-loaded nanosponges, offering researchers a comprehensive framework for developing enhanced antifungal formulations [1] [2].

Formulation Composition and Optimization

Component Selection and Rationale

Table 1: Key components of butenafine-loaded nanosponges

Component	Function	Specific Types Used	Concentration Range
Butenafine HCl	Active pharmaceutical ingredient	Crystalline powder	100 mg per batch
Ethyl Cellulose	Rate-retarding polymer	Various molecular weights	100-250 mg
Polyvinyl Alcohol (PVA)	Surfactant/Stabilizer	85,000-124,000 MW	0.3% w/v
Dichloromethane	Organic solvent	HPLC grade	20 mL
Deionized Water	Aqueous phase	-	100 mL

The selection of **ethyl cellulose** as the primary polymer is based on its excellent film-forming properties, biodegradability, and ability to control drug release through its hydrophobic nature. **Polyvinyl alcohol (PVA)** serves as a critical stabilizer during the emulsification process, preventing particle aggregation and ensuring uniform nanosponge formation. The concentration of PVA (0.3% w/v) has been optimized to provide sufficient stabilization without adversely affecting the encapsulation efficiency or particle size. **Dichloromethane** is selected as the organic solvent due to its excellent solubilizing capacity for both butenafine and ethyl cellulose, with appropriate volatility to facilitate solvent evaporation during processing [1] [2].

Optimized Formulation Parameters

Table 2: Optimized formulation characteristics for butenafine nanosponges

Parameter	Optimized Result	Polydispersity Index	Significance
Particle Size	543 ± 0.67 nm	0.330 ± 0.02	Impacts permeation and stability
Zeta Potential	-33.8 ± 0.89 mV	-	Indicates colloidal stability
Entrapment Efficiency	71.3 ± 0.34%	-	Reflects drug loading capacity
Drug Loading	22.8 ± 0.67%	-	Therapeutic relevance
Shape & Morphology	Spherical, porous	-	Confirmed by SEM

The optimized formulation (BNS3) demonstrates excellent **physicochemical properties** suitable for topical application. The particle size of approximately 543 nm is ideal for skin permeation, as nanoparticles in this range can effectively traverse the stratum corneum barriers. The high negative zeta potential (-33.8 mV) indicates excellent **colloidal stability** through electrostatic repulsion, preventing aggregation during storage. The entrapment efficiency of 71.3% demonstrates the formulation's capacity to successfully incorporate the drug, while the drug loading of 22.8% ensures therapeutic efficacy. Physicochemical characterization including FTIR, DSC, and XRD analyses confirmed **polymer-drug compatibility** and the transformation of crystalline butenafine to an amorphous state within the nanosponge matrix, which contributes to enhanced solubility and release characteristics [1] [2].

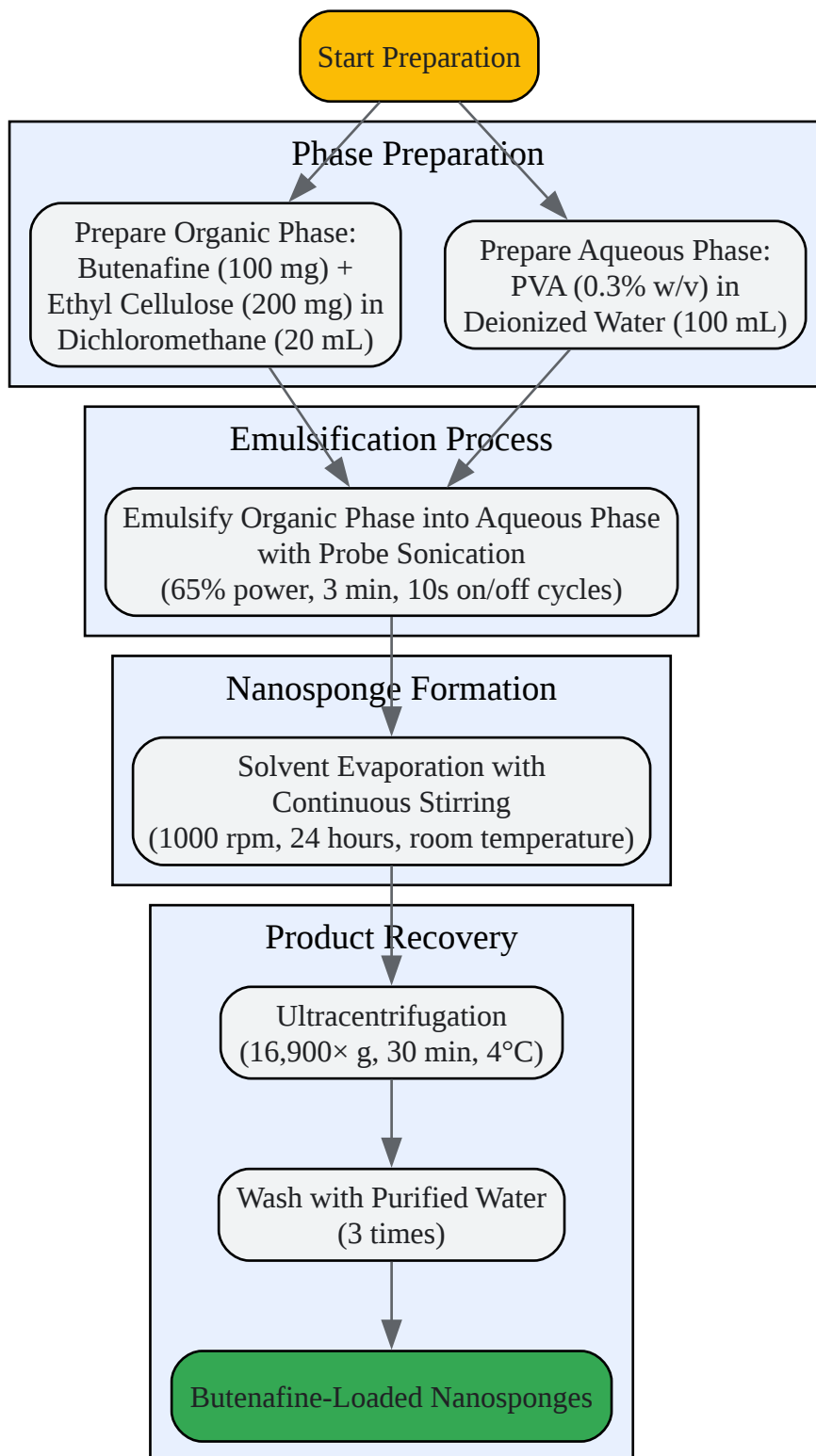
Preparation Protocol

Step-by-Step Methodology

The preparation of butenafine-loaded nanosponges follows the **emulsion solvent evaporation** technique, which provides reproducible results with controllable particle size and distribution. Begin by preparing the organic phase: dissolve 100 mg of butenafine HCl and 200 mg of ethyl cellulose in 20 mL of dichloromethane with continuous stirring until complete dissolution is achieved. Simultaneously, prepare the aqueous phase by dissolving 0.3% w/v of PVA in 100 mL of deionized water with heating if necessary to

facilitate dissolution. The emulsification process is critical: add the organic phase dropwise into the aqueous phase while subjecting the mixture to **probe sonication** at 65% power for 3 minutes using 10-second on-off cycles to prevent overheating. Transfer the emulsion to a thermostatically controlled magnetic stirrer and maintain continuous stirring at 1000 rpm for 24 hours at room temperature to allow complete evaporation of the organic solvent. Collect the formed nanosponges by **ultracentrifugation** at 16,900× g and 4°C for 30 minutes, then wash three times with ultra-purified water to remove excess PVA. The final product can be lyophilized for long-term storage or immediately characterized and incorporated into gel formulations [1] [2].

Preparation Workflow



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Characterization Methods

Comprehensive Analytical Techniques

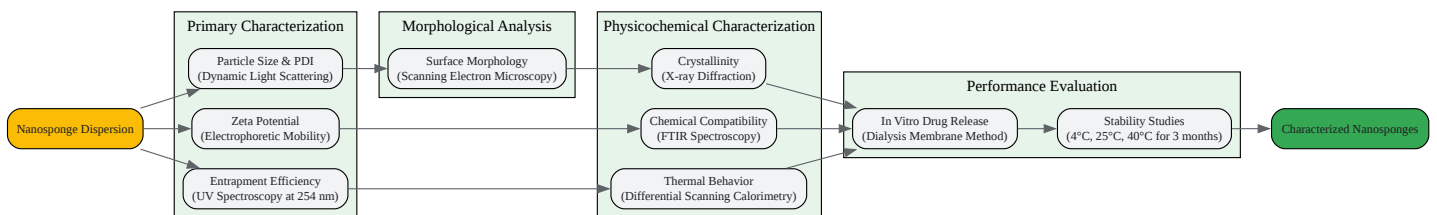
Table 3: Characterization techniques for butenafine-loaded nanosponges

Characterization	Methodology	Key Outcomes
Particle Size & PDI	Dynamic light scattering	Size distribution and homogeneity
Zeta Potential	Electrophoretic mobility	Surface charge and stability prediction
Entrapment Efficiency	UV spectroscopy of supernatant	Drug loading capacity
Surface Morphology	Scanning Electron Microscopy (SEM)	Particle shape and surface characteristics
Crystallinity	X-ray Diffraction (XRD)	Physical state of encapsulated drug
Thermal Behavior	Differential Scanning Calorimetry (DSC)	Polymer-drug interactions
Chemical Compatibility	Fourier Transform Infrared (FTIR)	Drug-polymer interactions
<i>In Vitro</i> Drug Release	Dialysis membrane method	Release kinetics and mechanism

Particle size and zeta potential are determined using dynamic light scattering and laser Doppler anemometry, respectively. For accurate measurement, dilute the nanosponge dispersion appropriately with deionized water to avoid multiple scattering effects. **Entrapment efficiency** is calculated by measuring the concentration of untrapped drug in the supernatant after centrifugation. Specifically, measure the absorbance of the supernatant at 254 nm using UV spectroscopy and compare against a standard calibration curve. **Surface morphology** examination using SEM requires sample preparation by gold sputtering to enhance conductivity, revealing the spherical and porous nature of the nanosponges. **Physicochemical**

characterization including FTIR, DSC, and XRD analyses provides critical information about the solid-state properties of the drug within the nanosponge matrix, confirming the transformation from crystalline to amorphous state and verifying the absence of incompatible interactions between butenafine and the polymeric components [1] [2] [3].

Characterization Workflow



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Gel Formulation and Evaluation

Carbopol-Based Gel Incorporation

The conversion of butenafine-loaded nanosponges into a **topical gel formulation** enhances application convenience and provides improved residence time on the skin. To prepare the gel base, disperse 1% w/w of Carbopol 934 in deionized water with continuous stirring at 800-1000 rpm until a homogeneous dispersion forms. Allow the dispersion to stand for 1-2 hours to ensure complete hydration of the polymer. Neutralize the carbopol dispersion by adding triethanolamine dropwise until a translucent gel forms with pH between 5.5 and 6.5, which is compatible with skin physiology. Incorporate the optimized butenafine nanosponges (equivalent to 1% w/w of butenafine) into the carbopol gel base using gentle mixing to avoid disruption of

the nanosponge structure. Evaluate the final gel formulation for **physicochemical parameters** including viscosity, spreadability, pH, and drug content homogeneity. The resulting nanosponge-based gel demonstrates ideal characteristics for topical application, including appropriate viscosity (3454-3678 cps), spreadability (40-66 g/cm/sec), and pH (5.2-5.7), ensuring patient comfort while maintaining therapeutic efficacy [1] [4].

Gel Characterization Parameters

Table 4: Evaluation parameters for nanosponge-based gel

Parameter	Method	Target Specification
Viscosity	Rotational viscometer	3454-3678 cps
Spreadability	Parallel plate method	40-66 g/cm/sec
pH	Digital pH meter	5.5-6.5
Drug Content	HPLC analysis	95-105% of labeled claim
<i>In Vitro</i> Release	Franz diffusion cell	Sustained release over 24h
Skin Irritation	HET-CAM test	Irritation score <1
Antifungal Activity	Agar diffusion method	Zone of inhibition comparable to conventional gel

The **theological properties** of the gel are critical for both application and performance. Viscosity measurements should be conducted at different shear rates to characterize the flow behavior, with ideal gels exhibiting pseudoplastic flow (shear-thinning) for easy spreadability yet sufficient viscosity at rest to prevent dripping. **Spreadability** is determined by placing a fixed quantity of gel between two glass plates and measuring the spreading diameter after applying a standard weight, with higher values indicating better spreadability. The **pH** of the gel should be maintained in the slightly acidic range (5.5-6.5) to match skin pH and minimize irritation potential. **Drug content uniformity** ensures consistent dosing, determined by dissolving a known quantity of gel in suitable solvent and analyzing butenafine content using HPLC with detection at 254 nm. The developed butenafine nanosponge gel demonstrates significantly enhanced

performance compared to conventional gel formulations, with sustained release characteristics and improved antifungal efficacy against pathogenic fungal strains [1] [4].

Performance Assessment

Drug Release and Permeation Studies

The **drug release profile** of butenafine from nanosponge-based gels follows the **Higuchi model**, indicating diffusion-controlled release kinetics. Studies demonstrate approximately $89.90 \pm 0.87\%$ drug release over 24 hours, significantly more sustained than conventional formulations. The release mechanism follows **anomalous non-Fickian transport**, suggesting a combination of diffusion and polymer relaxation mechanisms. Permeation studies using Franz diffusion cells demonstrate a **flux rate of 0.18 mg/cm²/h**, representing enhanced skin permeation compared to conventional butenafine formulations. The **permeation enhancement ratio** for nanosponge formulations is approximately 3.4-fold compared to pure drug dispersion, attributed to the nanoscale size and intimate contact with the stratum corneum. These release characteristics are clinically significant as they ensure sustained antifungal activity at the infection site, potentially allowing for less frequent application and improved patient compliance in the treatment of chronic fungal infections [1] [5].

Antimicrobial Efficacy and Safety Assessment

Antifungal activity assessment against pathogenic fungal strains including *Candida albicans* and *Aspergillus niger* demonstrates significantly enhanced efficacy of butenafine-loaded nanosponges compared to conventional formulations. The **zone of inhibition** for nanosponge-based gels is substantially larger than that of conventional gels at equivalent concentrations, confirming the superior antimicrobial performance. The **minimum inhibitory concentration (MIC)** values against dermatophytes are significantly lower for nanosponge formulations, indicating enhanced potency. Safety evaluation through **skin irritation studies** (HET-CAM test) reveals excellent tolerability with negligible irritation potential (irritation score of 0.17, well below the threshold for non-irritants). **Stability studies** conducted under ICH guidelines (4°C, 25°C, and 40°C for 3 months) demonstrate no significant changes in physicochemical parameters, drug content, or

release characteristics, indicating robust formulation stability under recommended storage conditions [1] [6] [5].

Applications and Conclusion

The development of butenafine-loaded nanosponges represents a **significant advancement** in topical antifungal therapy, effectively addressing the limitations of conventional formulations. The **versatile application potential** of this technology extends beyond butenafine to other poorly soluble antifungal agents, providing a platform for enhanced dermal delivery. The **quality by design (QbD)** approach to formulation development ensures reproducible performance and facilitates scale-up from laboratory to industrial production. Future research directions should focus on **in vivo efficacy studies** in appropriate animal models, long-term stability assessment, and exploration of targeted delivery approaches for deeper skin infections. The protocols outlined in these application notes provide researchers with a comprehensive framework for developing optimized butenafine nanosponge formulations with enhanced therapeutic potential for the effective management of superficial fungal infections [1] [2] [3].

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